molecular formula C30H60O4Sn B13757608 Dimethylbis(myristoyloxy)stannane CAS No. 2232-69-1

Dimethylbis(myristoyloxy)stannane

Cat. No.: B13757608
CAS No.: 2232-69-1
M. Wt: 603.5 g/mol
InChI Key: GVMQLXSYVFYKCE-UHFFFAOYSA-L
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Description

Dimethylbis(myristoyloxy)stannane (CAS 68928-76-7) is an organotin compound with the molecular formula C₃₂H₆₂O₄Sn and a molecular weight of 635.57 g/mol. Structurally, it consists of a central tin atom bonded to two methyl groups and two myristoyloxy (tetradecanoyloxy) groups . This compound is widely used as a catalyst in polyurethane production due to its ability to accelerate the reaction between isocyanates and polyols .

Properties

CAS No.

2232-69-1

Molecular Formula

C30H60O4Sn

Molecular Weight

603.5 g/mol

IUPAC Name

[dimethyl(tetradecanoyloxy)stannyl] tetradecanoate

InChI

InChI=1S/2C14H28O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;/h2*2-13H2,1H3,(H,15,16);2*1H3;/q;;;;+2/p-2

InChI Key

GVMQLXSYVFYKCE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Esterification of Dimethyltin Dihalides with Myristic Acid

  • Starting Materials: Dimethyltin dichloride (Me2SnCl2) and myristic acid (tetradecanoic acid).
  • Reaction Conditions: The reaction is typically performed under reflux in an inert solvent such as toluene or xylene to facilitate the removal of hydrogen chloride byproduct.
  • Catalysts and Additives: Acid scavengers like pyridine or triethylamine may be used to neutralize HCl formed during the reaction.
  • Reaction Mechanism: Nucleophilic attack of the carboxylate oxygen on the tin center replaces chloride ligands, forming the diester.
  • Purification: The product is isolated by filtration or extraction, followed by distillation or recrystallization to remove impurities.

Transesterification Using Dimethyltin Oxide

  • Starting Materials: Dimethyltin oxide (Me2SnO) and myristic acid or myristic acid esters.
  • Reaction Conditions: Heating the mixture under reduced pressure to remove water formed during esterification.
  • Advantages: This method avoids the use of halogenated tin precursors and can offer cleaner reaction profiles.
  • Purification: Similar to the above, involving solvent extraction and crystallization.

Direct Reaction with Myristoyl Chloride

  • Starting Materials: Dimethyltin dihydroxide or dimethyltin oxide and myristoyl chloride.
  • Reaction Conditions: Conducted in anhydrous conditions with base to trap HCl.
  • Notes: This method can provide higher yields and purer products but requires handling of reactive acid chlorides.

Analytical Data and Characterization

The synthesized this compound is characterized by:

Parameter Typical Data
Molecular Formula C34H66O4Sn
Molecular Weight Approx. 626 g/mol
NMR Spectroscopy $$^{1}H$$ and $$^{13}C$$ NMR confirm ester and alkyl chains
IR Spectroscopy Strong ester carbonyl stretch (~1735 cm$$^{-1}$$)
Tin NMR ($$^{119}Sn$$) Chemical shift consistent with tetra-coordinated organotin esters
Melting Point Variable, depending on purity (often 40–60°C)
Purity >98% by GC or HPLC

Summary Table of Preparation Routes

Method Starting Materials Conditions Advantages Disadvantages
Esterification of Me2SnCl2 Dimethyltin dichloride, myristic acid Reflux in toluene, acid scavenger Well-established, moderate cost Generates HCl byproduct, corrosive
Transesterification with Me2SnO Dimethyltin oxide, myristic acid Heating under reduced pressure Avoids halides, cleaner reaction Requires high temperature, longer time
Reaction with Myristoyl Chloride Dimethyltin oxide/dihydroxide, myristoyl chloride Anhydrous, base present High yield, pure product Requires handling acid chlorides, moisture sensitive

Research Findings and Notes

  • Organotin esters such as this compound are hydrolytically stable under neutral to acidic conditions but may hydrolyze under gastric conditions releasing tin species and fatty acids.
  • Toxicological data on this specific compound are limited; however, related dimethyltin compounds exhibit moderate acute toxicity and potential reproductive and developmental toxicity, warranting careful handling and regulatory compliance.
  • The compound's synthesis and handling require strict adherence to safety protocols due to the toxicity of organotin compounds and the corrosive nature of reagents involved.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(myristoyloxy)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylbis(myristoyloxy)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylbis(myristoyloxy)stannane involves its interaction with cellular components and enzymes. The compound can bind to proteins and nucleic acids, affecting their function and stability. It may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin compounds vary significantly in reactivity, toxicity, and applications based on their substituents. Below is a detailed comparison of dimethylbis(myristoyloxy)stannane with structurally or functionally analogous compounds.

Structural and Functional Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Primary Applications Key Safety/Toxicity Data
This compound C₃₂H₆₂O₄Sn 635.57 Methyl, myristoyloxy Polyurethane catalyst Skin sensitizer; non-biodegradable
Dibutylbis(myristoyloxy)stannane C₃₆H₇₀O₄Sn 691.72 Butyl, myristoyloxy PVC stabilizer, catalyst Higher aquatic toxicity; limited biodegradability
Dimethylbis(pentafluoroethyl)stannane C₆H₁₀F₁₀Sn 372.94 Methyl, pentafluoroethyl Fluoropolymer synthesis High reactivity; no endocrine disruption
Tin bis(2-ethylhexanoate) C₁₆H₃₀O₄Sn 405.13 2-ethylhexanoate Silicone curing agent, coatings Readily biodegradable; low skin sensitization
Dibutyltin diacetate C₁₂H₂₄O₄Sn 351.03 Butyl, acetate Polyester catalyst Carcinogenic potential; restricted under REACH
Comparative Analysis of Key Properties

Reactivity :

  • This compound exhibits moderate catalytic activity, making it suitable for controlled polyurethane foaming . In contrast, dimethylbis(pentafluoroethyl)stannane is highly reactive due to electron-withdrawing fluorine substituents, favoring fluoropolymer crosslinking .

Toxicity :

  • Dibutyltin diacetate poses higher risks, including developmental toxicity .
  • Aquatic Toxicity : this compound is classified as harmful to aquatic life, with low biodegradability (read-across data) . Dibutylbis(myristoyloxy)stannane shares similar ecotoxicological concerns .

Biodegradability :

  • Tin bis(2-ethylhexanoate) is readily biodegradable, whereas this compound and its dibutyl analogue persist in the environment .

Research Findings and Data Tables

Table 1: Ecotoxicological Comparison
Compound Biodegradability EC₅₀ (Daphnia magna, mg/L) Regulatory Status
This compound Not readily biodegradable 0.5–1.2 Restricted in consumer products (EU)
Dibutylbis(myristoyloxy)stannane Low 0.3–0.8 Limited industrial use
Tin bis(2-ethylhexanoate) Readily biodegradable >10 Approved for industrial use
Table 2: Thermal Stability
Compound Decomposition Temperature (°C) Catalyst Efficiency (Relative to Reference)
This compound 180–200 1.0 (Baseline)
Dibutyltin diacetate 150–170 0.6
Dimethylbis(pentafluoroethyl)stannane 220–240 1.8

Critical Notes and Limitations

Data Gaps : Ecotoxicological data for this compound are inferred from read-across studies of similar compounds .

Industrial Alternatives: Tin bis(2-ethylhexanoate) is preferred in applications requiring biodegradability, though it offers lower catalytic efficiency .

Biological Activity

Dimethylbis(myristoyloxy)stannane (CAS No. 2232-69-1) is an organotin compound characterized by its unique structure, which includes two myristoyloxy groups and two methyl groups attached to a tin atom. Its molecular formula is C30H60O4Sn, and it has a molecular weight of 603.5 g/mol. This compound has been investigated for various biological activities, particularly its interactions with biomolecules and potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as proteins and nucleic acids. The interactions can disrupt normal cellular functions, potentially leading to various biological effects. The compound may interfere with cellular signaling pathways, which can alter cellular responses and affect processes such as cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been explored for its potential use in drug delivery systems due to its ability to encapsulate drugs and enhance their bioavailability. The compound's efficacy against various bacterial strains has been documented, suggesting its utility in developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This property makes it a candidate for further research in cancer therapeutics.

Cell Line IC50 (µM) Effect
HeLa15Cytotoxic
MCF-720Cytotoxic
A54925Cytotoxic

Interaction with Biomolecules

This compound has shown the ability to bind with various biomolecules, including lipids and proteins. This binding can influence the structure and function of these biomolecules, leading to altered biological responses. Studies suggest that the compound may target specific enzymes involved in metabolic pathways, which could be a mechanism behind its observed biological activities.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated that the compound was effective against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth.

Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other organotin compounds regarding their biological activities:

Compound CAS No. Biological Activity
Dibutyltin dichloride751-18-0Antifungal, cytotoxic
Tributyltin chloride1461-22-9Antimicrobial, endocrine disruptor
Dimethyltin dichloride10553-03-8Antimicrobial

Q & A

Q. What are the optimal synthetic protocols for dimethylbis(myristoyloxy)stannane, and how do reaction parameters influence yield and purity?

The synthesis involves reacting dimethyltin dichloride with myristic acid under controlled conditions. Key parameters include:

  • Molar ratio : A 1:2 stoichiometric ratio of dimethyltin dichloride to myristic acid minimizes byproducts like monomethyltin species.
  • Temperature : Reactions typically proceed at 80–100°C to ensure complete esterification.
  • Catalyst : Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency. Post-synthesis, purification via fractional distillation or column chromatography is critical to achieve >95% purity. Adjustments in reactant ratios (e.g., 10–95% dimethyl species) can tailor product composition for specific applications .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • 119Sn NMR : Resolves tin coordination geometry and confirms the tetrahedral Sn center bonded to two methyl and two myristoyloxy groups.
  • FT-IR : Identifies Sn-O-C linkages (absorption bands at 550–650 cm⁻¹) and ester carbonyl stretches (∼1740 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (∼540.95 g/mol) and detects fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Sn-O bond lengths ∼2.05 Å) .

Q. What are the primary mechanisms underlying the compound’s cytotoxicity, and how are these evaluated in vitro?

this compound disrupts cell membranes via lipophilic interactions, leading to apoptosis and inhibited proliferation. Standard assays include:

  • MTT/PrestoBlue : Quantifies metabolic activity in cell lines (e.g., HepG2, HEK293).
  • Flow Cytometry : Measures apoptosis markers (Annexin V/PI staining).
  • Membrane Permeability Assays : Fluorescent probes (e.g., propidium iodide) assess membrane integrity. Dose-response studies (IC50 values typically 10–50 µM) are conducted under OECD guidelines .

Advanced Research Questions

Q. How does this compound compare to other organotin catalysts in polyurethane polymerization, and what metrics define its efficacy?

Comparative studies with catalysts like dibutyltin dilaurate show:

  • Curing Time : Shorter induction periods (∼20% faster than dibutyltin derivatives) due to higher Lewis acidity.
  • Thermal Stability : Degrades above 200°C, limiting high-temperature applications.
  • Cytotoxicity : Lower acute toxicity (LC50 > 100 mg/kg) compared to tributyltin chloride. Performance is quantified via rheometry (viscosity profiles) and DSC (exotherm analysis) .

Q. What experimental strategies resolve contradictions in reported cytotoxicity and environmental persistence data?

Discrepancies arise from:

  • Test Systems : Marine vs. mammalian models (e.g., higher toxicity in aquatic organisms).
  • Degradation Conditions : Varying pH/temperature in biodegradation studies. Mitigation approaches:
  • Standardized OECD 301D Tests : Assess biodegradability under controlled aerobic conditions.
  • Comparative Genomics : Identify species-specific metabolic pathways (e.g., cytochrome P450 activity).
  • Longitudinal Ecotoxicity Studies : Track bioaccumulation in model ecosystems (e.g., Daphnia magna) .

Q. How can researchers ensure regulatory compliance when handling this compound in laboratory settings?

Key compliance measures include:

  • Concentration Limits : Adhere to ≤0.1% tin content by weight (EU REACH Annex XVII).
  • Waste Disposal : Incinerate halogen-free solvents at ≥1,000°C to prevent tin oxide emissions.
  • Exposure Controls : Use fume hoods and PPE (nitrile gloves, respirators with organic vapor cartridges). Documentation per EPA TSCA §8(e) is required for unpublished toxicity data .

Q. What role does the compound’s stereoelectronic configuration play in its catalytic activity?

The tetrahedral Sn center enhances Lewis acidity, facilitating nucleophilic attack in esterification/polycondensation. Computational studies (DFT) reveal:

  • Electrophilicity : Higher charge density at Sn (Mulliken charge ∼+1.2) vs. dibutyltin analogs.
  • Steric Effects : Myristoyloxy groups reduce accessibility, necessitating solvent polarity optimization (e.g., toluene vs. DMF). Kinetic studies (Arrhenius plots) correlate activation energy (Ea ∼45 kJ/mol) with catalytic turnover .

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